3-Iodo-5-(methoxycarbonyl)benzoic acid

Description

Historical Context and Discovery

The development of this compound emerged from systematic investigations into halogenated aromatic compounds during the late twentieth century. The compound has been documented in chemical literature since at least 2011, with comprehensive characterization studies providing detailed structural and property data. The synthetic methodology for producing this compound was initially developed through modifications of classical electrophilic aromatic substitution reactions, specifically targeting the selective iodination of methoxycarbonyl-substituted benzoic acid derivatives. Historical synthesis approaches involved the diazotization of 3-amino-5-(methoxycarbonyl)benzoic acid followed by iodine substitution reactions, which demonstrated yields of approximately 55 percent under optimized conditions.

The evolution of synthetic strategies for this compound reflects broader trends in halogenated aromatic chemistry, where researchers sought to develop more efficient and selective methods for introducing heavy halogens into aromatic systems. Early synthetic protocols required careful control of reaction conditions, including temperature regulation and the use of specific solvents to achieve optimal yields and purity levels. The compound's identification and characterization have been facilitated by advanced analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, which have provided detailed structural confirmation.

Significance in Chemical Research

This compound occupies a central position in multiple research domains due to its exceptional synthetic versatility and unique reactivity profile. In pharmaceutical research, this compound serves as a key intermediate in the synthesis of various pharmaceutical agents, with particular emphasis on compounds designed to target inflammatory diseases. The dual functionality provided by the iodine substituent and the methoxycarbonyl group enables complex molecular transformations that are essential for creating sophisticated pharmaceutical architectures.

Within the field of organic synthesis, this compound facilitates the development of complex molecules with specific desired properties through its participation in various coupling reactions and functional group transformations. The iodine substituent serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, while the methoxycarbonyl group provides additional functionalization opportunities. Research in material science has demonstrated the compound's utility in formulating advanced materials, including polymers and coatings, where it contributes to enhanced chemical resistance and stability.

The compound's significance extends to biochemical research applications, where it plays a crucial role in developing enzyme inhibitors with potential therapeutic applications. Recent investigations have explored its utility in protein labeling studies, particularly in the development of radioiodinated compounds for biomedical imaging and therapeutic applications. These applications leverage the compound's ability to serve as a precursor for more complex bioconjugates that can target specific biological systems.

Classification and Nomenclature

This compound is classified as a halogenated aromatic carboxylic acid derivative with multiple functional groups that define its chemical behavior and applications. The compound is officially registered under the Chemical Abstracts Service number 93116-99-5, which serves as its unique identifier in chemical databases and regulatory systems. Alternative nomenclature includes 5-iodoisophthalic acid monomethyl ester and 3-(methoxycarbonyl)-5-iodobenzoic acid, reflecting different systematic naming approaches.

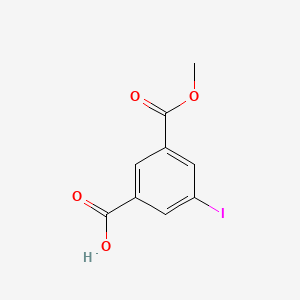

The molecular structure consists of a benzene ring bearing three substituents: an iodine atom at position 3, a carboxylic acid group at position 1, and a methoxycarbonyl group at position 5. This substitution pattern creates a 1,3,5-arrangement that significantly influences the compound's electronic properties and reactivity patterns. The European Community number 823-371-8 provides additional regulatory identification for commercial and research applications.

The compound's classification within broader chemical categories includes its designation as an organoiodine compound, an aromatic carboxylic acid, and a methyl ester derivative. These classifications are essential for understanding its chemical behavior, storage requirements, and potential applications in various research contexts.

Research Objectives and Scope

Current research objectives surrounding this compound encompass several interconnected areas that leverage the compound's unique structural features and reactivity patterns. Primary research focus areas include the development of more efficient synthetic methodologies for producing the compound at larger scales while maintaining high purity levels and optimizing reaction yields. These efforts involve investigating alternative reaction conditions, catalyst systems, and purification techniques that could enhance the overall synthetic process.

In pharmaceutical applications, research objectives center on exploring the compound's potential as a building block for developing novel therapeutic agents targeting inflammatory diseases and other medical conditions. Investigators are particularly interested in understanding how the compound's structural features contribute to biological activity and how modifications to its framework might enhance therapeutic efficacy. The development of radioiodinated derivatives for medical imaging and therapeutic applications represents another significant research direction.

Material science research objectives include investigating the compound's integration into advanced polymer systems and coating formulations where its chemical resistance and stability properties can be optimized. These studies aim to understand how the compound's incorporation affects material properties such as thermal stability, chemical resistance, and mechanical characteristics. Analytical chemistry applications focus on developing new methods for utilizing the compound in detection and quantification procedures for other chemical species.

Properties

IUPAC Name |

3-iodo-5-methoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IO4/c1-14-9(13)6-2-5(8(11)12)3-7(10)4-6/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDJVBDKXAJSYFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90578788 | |

| Record name | 3-Iodo-5-(methoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90578788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93116-99-5 | |

| Record name | 3-Iodo-5-(methoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90578788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Electrophilic Aromatic Iodination of 5-(Methoxycarbonyl)benzoic Acid

This is the most straightforward method, involving electrophilic substitution of iodine onto the aromatic ring of 5-(methoxycarbonyl)benzoic acid.

-

- Iodine source: elemental iodine (I2) or iodine monochloride (ICl)

- Oxidizing agents: hydrogen peroxide (H2O2), sodium hypochlorite (NaOCl), or iodine monochloride

- Solvents: aqueous acidic media or organic solvents depending on scale

- Temperature control: often performed at low temperatures (0–25°C) to control regioselectivity and minimize side reactions

-

- The aromatic ring undergoes electrophilic substitution where the iodine electrophile attacks the ring ortho or para to the carboxyl and methoxycarbonyl substituents.

- The presence of the electron-withdrawing carboxyl group directs iodination to the 3-position relative to the methoxycarbonyl group.

-

- Continuous flow reactors enhance reproducibility and control.

- Automated reagent addition and temperature regulation minimize by-products and improve yield.

Diazotization and Sandmeyer-Type Iodination of Amino Precursors

A multi-step synthetic route involves converting 3-amino-5-(methoxycarbonyl)benzoic acid into the iodinated product via diazotization followed by iodide substitution.

| Step | Description | Reagents | Conditions | Yield (%) |

|---|---|---|---|---|

| 1 | Diazotization of 3-amino-5-(methoxycarbonyl)benzoic acid | Sodium nitrite (NaNO2), 2 N HCl | Ice-cold, stirred solution | Intermediate formation |

| 2 | Iodide substitution (Sandmeyer reaction) | Potassium iodide (KI) aqueous solution | Ice-cold, stirred, 35 min | 55% (isolated yield) |

- Example:

- A solution of 3-amino-5-(methoxycarbonyl)benzoic acid in 2 N HCl is diazotized with sodium nitrite at 0°C.

- The resulting diazonium salt is reacted dropwise with potassium iodide solution under cold conditions.

- After stirring, the product is extracted with ethyl acetate, washed, dried, and purified by flash chromatography to afford 3-Iodo-5-(methoxycarbonyl)benzoic acid as an off-white solid with about 55% yield.

Multi-Step Synthesis via Nitro and Amino Intermediates (Patent Method)

This method, described in patent literature, involves several transformations starting from 3,5-dinitrobenzoic acid:

| Step | Transformation | Reagents and Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Selective reduction of one nitro group to hydroxyl | Sodium hydrosulfide or ammonium sulfide | Formation of 3-hydroxy-5-nitrobenzoic acid |

| 2 | Esterification of carboxyl group | Ethyl bromoacetate or similar haloacetic ester | Formation of ester to protect carboxyl |

| 3 | Etherification of phenolic hydroxyl | Neutralization + haloacetic ester reaction | Formation of diester of 3-carboxymethoxy-5-nitrobenzoic acid |

| 4 | Hydrolysis of diester | Reflux with KOH in methanol/water | 84% yield of 3-carboxymethoxy-5-nitrobenzoic acid |

| 5 | Catalytic hydrogenation | Pd/C catalyst, hydrogen gas | Reduction of nitro to amino group, ~50% yield |

| 6 | Iodination | Iodine monochloride (ICl) in concentrated HCl | Heating at 75°C for 5 h, further treatment to complete iodination, ~40% yield |

- This approach allows for regioselective functionalization and protection steps to ensure purity and yield of the final iodinated product.

| Method | Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Electrophilic iodination | I2 + H2O2 or NaOCl | Aqueous acidic or organic | 0–25°C | Variable | Moderate to good | Continuous flow improves control |

| Diazotization + KI | NaNO2, HCl + KI | Aqueous | 0–5°C | ~35 min | ~55% | Requires careful temperature control |

| Multi-step (patent) | Multiple (NaHS, haloacetate, Pd/C, ICl) | Methanol, water, HCl | Reflux to 75°C | Hours to days | 40–84% per step | Complex but high regioselectivity |

The diazotization-iodide substitution method is widely used for moderate-scale laboratory synthesis with yields around 55% and straightforward purification.

Direct electrophilic iodination is simpler but may require optimization of oxidants and temperature to avoid polyiodination or by-products; continuous flow reactors enhance scalability and reproducibility.

The multi-step patented synthesis offers high regioselectivity and purity by employing protection/deprotection and catalytic hydrogenation steps, suitable for complex synthetic routes despite longer processing times and moderate overall yields.

Catalytic hydrogenation with Pd/C is also employed to reduce nitro intermediates to amino compounds, which are then iodinated with iodine monochloride under acidic conditions.

The preparation of this compound involves several well-established synthetic strategies, each with advantages depending on scale and desired purity. The most common laboratory method is the diazotization of 3-amino-5-(methoxycarbonyl)benzoic acid followed by iodide substitution, yielding the target compound with moderate efficiency. Industrial synthesis favors controlled electrophilic iodination, often in continuous flow systems to improve yield and consistency. Multi-step synthetic routes via nitro and amino intermediates provide alternative pathways with high regioselectivity but increased complexity. Optimization of reaction conditions such as temperature, reagent stoichiometry, and purification techniques is critical for maximizing yield and product quality.

This comprehensive analysis integrates data from experimental procedures, patent disclosures, and industrial practices to provide a professional and authoritative overview of the preparation methods of this compound.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 3-Iodo-5-(methoxycarbonyl)benzoic acid can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines or thiols.

Coupling Reactions: This compound is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.

Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Coupling Reactions: Palladium catalysts, base (e.g., potassium carbonate), and solvents like tetrahydrofuran (THF) or toluene.

Reduction Reactions: Palladium on carbon (Pd/C) and hydrogen gas under atmospheric pressure.

Major Products:

Substitution Reactions: Products include substituted benzoic acids with various functional groups replacing the iodine atom.

Coupling Reactions: Biaryl compounds formed through the coupling of the benzoic acid derivative with boronic acids.

Reduction Reactions: 5-(Methoxycarbonyl)benzoic acid as the major product after the removal of the iodine atom.

Scientific Research Applications

Medicinal Chemistry

Synthesis of Pharmaceuticals

3-Iodo-5-(methoxycarbonyl)benzoic acid serves as a crucial intermediate in the synthesis of various pharmaceutical agents. It has been particularly noted for its role in developing anti-inflammatory and anticancer drugs. For instance, derivatives of this compound have demonstrated promising anti-inflammatory activity by modulating inflammatory responses, making them candidates for drug development targeting inflammatory diseases .

Case Study : Research has shown that derivatives synthesized from this compound exhibit cytotoxic effects against various cancer cell lines, highlighting its potential in anticancer therapies .

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, this compound is utilized as a building block for synthesizing complex molecules. It participates in various reactions, including nucleophilic substitutions and coupling reactions, such as the Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds .

Table 1: Reaction Types Involving this compound

| Reaction Type | Description |

|---|---|

| Substitution Reactions | Iodine can be replaced by nucleophiles like amines or thiols. |

| Coupling Reactions | Used in Suzuki-Miyaura reactions with boronic acids or esters. |

| Reduction Reactions | Iodine can be reduced to hydrogen using agents like palladium on carbon. |

Material Science

Advanced Materials Development

The compound is applied in formulating advanced materials, including polymers and coatings. Its unique chemical structure enhances the chemical resistance and stability of these materials, making it valuable in industrial applications .

Biochemical Research

Enzyme Inhibitor Development

In biochemical studies, this compound plays a significant role in developing enzyme inhibitors. These inhibitors are critical for drug discovery processes aimed at targeting specific biological pathways .

Analytical Chemistry

Detection and Quantification Methods

This compound is also utilized in analytical chemistry for detecting and quantifying other compounds. Its properties allow researchers to gain essential data for various experiments, supporting advancements in chemical analysis techniques .

Mechanism of Action

The mechanism of action of 3-Iodo-5-(methoxycarbonyl)benzoic acid largely depends on its chemical reactivity. The iodine atom serves as a reactive site for substitution and coupling reactions, enabling the formation of various derivatives with distinct biological and chemical properties . The methoxycarbonyl group enhances the compound’s solubility and reactivity in organic solvents, facilitating its use in diverse chemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 3-iodo-5-(methoxycarbonyl)benzoic acid is best understood through comparison with analogues differing in substituent type, position, or functional groups.

Substituent Type Comparisons

Positional Isomer Comparisons

Functional Group Modifications

Key Research Findings

Reactivity Trends:

- Iodine-substituted derivatives exhibit superior leaving-group ability compared to chloro analogues, favoring nucleophilic aromatic substitution .

- Methoxycarbonyl groups stabilize intermediates in Suzuki-Miyaura cross-coupling reactions .

Synthetic Utility: this compound serves as a versatile building block for radiopharmaceuticals due to its compatibility with isotopic exchange . Chloro and cyano analogues are preferred in non-biological applications (e.g., polymer precursors) due to cost-effectiveness .

Structural Insights:

- Positional isomers (e.g., 2-iodo vs. 3-iodo) show distinct crystallographic packing behaviors, influencing material science applications .

Biological Activity

Overview

3-Iodo-5-(methoxycarbonyl)benzoic acid (C9H7IO4) is an organic compound notable for its diverse biological activities and applications in medicinal chemistry. This compound, characterized by the presence of both an iodine atom and a methoxycarbonyl group, exhibits unique reactivity that makes it a valuable building block in organic synthesis and a potential candidate for therapeutic development.

- Molecular Formula : C9H7IO4

- Molecular Weight : 306.05 g/mol

- Structure : The compound features an aromatic ring with a methoxycarbonyl group and an iodine substituent, which contributes to its reactivity in various chemical reactions.

This compound's biological activity is largely attributed to its ability to undergo nucleophilic substitutions and coupling reactions. The iodine atom serves as a reactive site, allowing the formation of derivatives that can interact with biological targets such as enzymes and receptors.

Therapeutic Potential

Research indicates that derivatives of this compound may possess various therapeutic properties:

- Anti-inflammatory Activity : Compounds derived from benzoic acid derivatives have shown potential in modulating inflammatory responses, making them candidates for anti-inflammatory drug development .

- Anticancer Properties : Some studies suggest that this compound could be used to synthesize anticancer agents, as its derivatives have demonstrated cytotoxic effects against cancer cell lines .

- Proteasome and Autophagy Modulation : In vitro studies have highlighted the ability of certain benzoic acid derivatives to enhance the activity of proteasomal and autophagic pathways, which are crucial for cellular homeostasis and could be leveraged in anti-aging therapies .

Study 1: Proteasome Activation

In a study evaluating the biological activity of benzoic acid derivatives, compounds similar to this compound were found to significantly activate the ubiquitin-proteasome pathway and the autophagy-lysosome pathway. This activation was associated with enhanced degradation of misfolded proteins in human fibroblasts, suggesting potential applications in age-related diseases .

Study 2: Cytotoxicity Evaluation

Another investigation assessed the cytotoxic effects of related compounds on various cancer cell lines, including Hep-G2 (liver cancer) and A2058 (melanoma). The results indicated minimal cytotoxicity at therapeutic concentrations, supporting further development of these compounds as safe therapeutic options .

Comparative Analysis

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Iodine and methoxycarbonyl groups | Anti-inflammatory, anticancer potential |

| 3-Chloro-4-methoxybenzoic acid | Chlorine instead of iodine | Stronger activation of proteasome |

| 5-(Methoxycarbonyl)benzoic acid | No halogen substituent | Moderate bioactivity |

Q & A

Q. What is the standard synthetic route for preparing 3-Iodo-5-(methoxycarbonyl)benzoic acid, and what are the critical reaction conditions?

The compound is synthesized via diazotization-iodination of 3-amino-5-(methoxycarbonyl)benzoic acid. Key steps include:

- Diazotization at 0°C using aqueous hydriodic acid (57 wt%) and sodium nitrite.

- Iodination with potassium iodide at 20°C for 2 hours.

- Purification via chromatography (1:1 ethyl acetate/hexanes), yielding 26% product. Critical conditions: Strict temperature control during diazotization and stoichiometric excess of KI to ensure complete iodination .

Q. How is the purity and structure of this compound typically verified?

Characterization involves:

- 1H NMR (CDCl₃): Peaks at δ 3.86 (s, 3H for methoxy), 7.84–8.18 (aromatic protons).

- Mass spectrometry : ESI-MS shows [M+Na]⁺ at m/z 329 and [M-H]⁻ at m/z 305.

- Chromatographic purity checks (e.g., TLC or HPLC) to confirm absence of unreacted starting materials .

Q. What safety precautions are essential when handling this compound during synthesis?

- Avoid exposure to light (light-sensitive) and oxidizing agents.

- Use cold traps and proper ventilation during diazotization to mitigate toxic gas release (e.g., HI vapors).

- Employ personal protective equipment (PPE) due to potential irritant properties of intermediates .

Advanced Questions

Q. How can researchers optimize the low yield (26%) in the diazotization-iodination step?

Yield improvements may involve:

- Temperature modulation : Extending reaction time at 0°C to stabilize the diazonium intermediate.

- Solvent optimization : Testing polar aprotic solvents (e.g., DMF) to enhance intermediate solubility.

- Catalyst screening : Adding Cu(I) salts to accelerate iodide substitution .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

- Density Functional Theory (DFT) can model the electronic effects of the iodo and methoxycarbonyl groups on regioselectivity in Heck or Sonogashira couplings.

- Molecular docking studies assess steric hindrance at the iodine site, which influences coupling efficiency .

Q. How is this compound utilized in crystallographic studies, and what software tools are recommended?

- Single-crystal X-ray diffraction with SHELX (e.g., SHELXL for refinement) resolves bond lengths and angles, critical for confirming the iodinated aromatic structure.

- Twinned data refinement in SHELXTL is applicable for high-resolution structures, leveraging its robustness in handling small-molecule datasets .

Q. What role does this compound play in metal-organic framework (MOF) design?

- The iodo group acts as a directing moiety for post-synthetic modification (PSM) in MOFs.

- The methoxycarbonyl group enhances solubility during ligand synthesis, facilitating coordination with metal nodes like Zr⁴+ or Cu²+ .

Q. How does this compound compare to analogs (e.g., 3-Bromo-5-iodobenzoic acid) in regioselective reactions?

- The iodine substituent offers superior leaving-group ability in nucleophilic aromatic substitution compared to bromine.

- Steric and electronic differences between methoxycarbonyl and other groups (e.g., nitro) influence reactivity in Pd-catalyzed couplings, as shown in comparative kinetic studies .

Methodological Notes

- Spectral Interpretation : Compare experimental NMR shifts with computed values (e.g., using Gaussian or ADF software) to validate assignments.

- Crystallography Workflow : Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts. Use Olex2 for structure visualization .

- Reaction Scaling : Pilot reactions at 0.1–1 mmol scale are recommended before scaling up due to exothermic diazotization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.